molecular formula C19H23N3O B5080816 1-(3-methylbenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide

1-(3-methylbenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B5080816
M. Wt: 309.4 g/mol
InChI Key: WPDXUMPCVPBGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylbenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a 3-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine derivatives.

    Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be attached via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and an appropriate catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the piperidine derivative and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-methylbenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylbenzyl)-N-(pyridin-2-yl)piperidine-4-carboxamide
  • 1-(3-methylbenzyl)-N-(pyridin-4-yl)piperidine-4-carboxamide
  • 1-(4-methylbenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Uniqueness

1-(3-methylbenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide is unique due to the specific positioning of the 3-methylbenzyl and pyridin-3-yl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-4-2-5-16(12-15)14-22-10-7-17(8-11-22)19(23)21-18-6-3-9-20-13-18/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDXUMPCVPBGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.